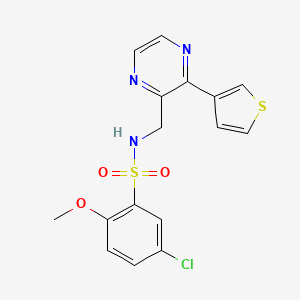

5-chloro-2-methoxy-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a type of organic compound known as alpha amino acids and derivatives . It is not intended for human or veterinary use, but for research purposes only.

Synthesis Analysis

The synthesis of thiophene derivatives, which this compound is a part of, has been a topic of interest for many scientists. They have been synthesized through various methods such as the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . These methods involve condensation reactions between different compounds .Molecular Structure Analysis

The molecular formula of this compound is C16H14ClN3O3S2 and it has a molecular weight of 395.88. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position .Chemical Reactions Analysis

Thiophene derivatives have been synthesized by heterocyclization of various substrates . The reaction of substituted buta-1-enes with potassium sulfide enables an atom economical, and transition-metal-free synthesis of thiophenes via cleavage of multiple C-H bonds .Physical And Chemical Properties Analysis

In DFT calculation of target molecules, several reactivity parameters like FMOs (E HOMO, E LUMO), HOMO–LUMO energy gap, electron affinity (A), ionization energy (I), electrophilicity index (ω), chemical softness (σ) and chemical hardness (η) were considered and discussed .Aplicaciones Científicas De Investigación

Synthesis and Bioactivity Studies

A series of benzenesulfonamides, including derivatives related to 5-chloro-2-methoxy-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzenesulfonamide, have been synthesized for various bioactivity studies. These compounds have been explored for their potential in inhibiting carbonic anhydrase (CA) and displaying cytotoxic activities. For instance, a study by Gul et al. (2016) synthesized derivatives and tested them for cytotoxicity, tumor specificity, and as CA inhibitors, with some showing significant anti-tumor potential (Gul et al., 2016).

Anticancer Properties

Several studies have focused on the anticancer properties of sulfonamide derivatives. For example, Pişkin et al. (2020) synthesized zinc phthalocyanine derivatives with benzenesulfonamide groups and evaluated their potential in photodynamic therapy for cancer treatment (Pişkin et al., 2020). Another study by Putri et al. (2021) synthesized a pyrazoline derivative with benzenesulfonamide and investigated its anti-breast cancer potential through molecular docking studies (Putri et al., 2021).

Herbicide Selectivity

In the agricultural sector, certain benzenesulfonamide derivatives have been explored for their herbicidal properties. Sweetser et al. (1982) discussed the metabolism of chlorsulfuron (a benzenesulfonamide derivative) by plants, highlighting its selectivity as a herbicide for cereals (Sweetser et al., 1982).

COX-2 Inhibition

Compounds with benzenesulfonamide moieties have been synthesized and evaluated for cyclooxygenase (COX-2) inhibitory activities. For example, Pal et al. (2003) synthesized 1,5-diarylpyrazoles with benzenesulfonamide and tested their COX-2 inhibitory activities, identifying compounds with potential as COX-2 specific inhibitors (Pal et al., 2003).

Antimicrobial Properties

Several studies have explored the antimicrobial properties of benzenesulfonamide derivatives. Hassan (2013) synthesized new pyrazoline and pyrazole derivatives with benzenesulfonamide moieties and evaluated their antibacterial and antifungal activities (Hassan, 2013).

Direcciones Futuras

Propiedades

IUPAC Name |

5-chloro-2-methoxy-N-[(3-thiophen-3-ylpyrazin-2-yl)methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClN3O3S2/c1-23-14-3-2-12(17)8-15(14)25(21,22)20-9-13-16(19-6-5-18-13)11-4-7-24-10-11/h2-8,10,20H,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCDQDMMTQOXHKG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)S(=O)(=O)NCC2=NC=CN=C2C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClN3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-chloro-2-methoxy-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzenesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-benzyl-N-cyclopentyl-4-(4-methylbenzyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2842250.png)

![6-{[2-(4-bromophenyl)-2-oxoethyl]thio}-7-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl][1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2842253.png)

![4-(N,N-dimethylsulfamoyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2842256.png)

![3-[[1-[(3-Propan-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2842257.png)

![N-(2-fluorophenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2842258.png)

![3-(3,4-dimethylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2842260.png)

![Benzene, 4-nitro-3-[(2S,3R,5S,6R)-2,3,5,6-tetrafluorocyclohexyl]-, rel-](/img/structure/B2842265.png)